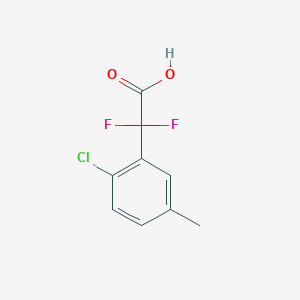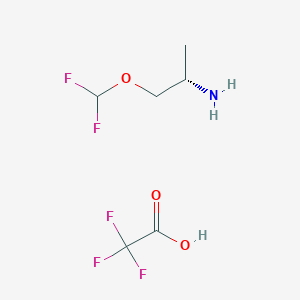![molecular formula C9H15F2NO B13070644 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclopentylmethanol with azetidine under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The compound is often synthesized in specialized laboratories equipped with the necessary facilities to handle and purify the product .
Análisis De Reacciones Químicas
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Although not yet approved for clinical use, the compound is explored for its potential as a pharmaceutical agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar structure but includes a methyl group, which may alter its chemical and biological properties.
3,3-Difluorocyclopentanemethanol: This compound shares the difluorocyclopentyl group but lacks the azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the difluorocyclopentyl group with the azetidine ring, providing a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C9H15F2NO |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
3-[(3,3-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)2-1-7(3-9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
Clave InChI |
ARTVECBVVNKIRP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1COC2CNC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


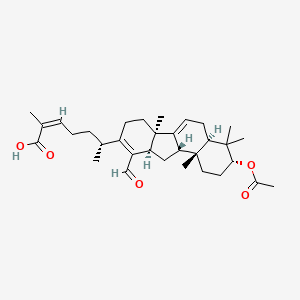
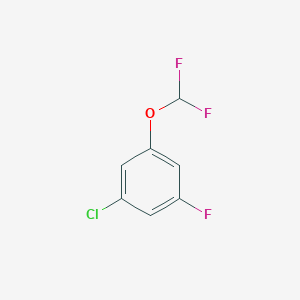

![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)
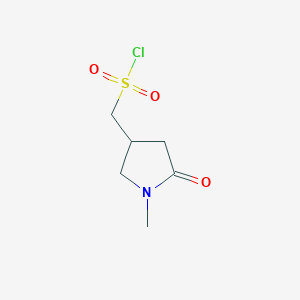

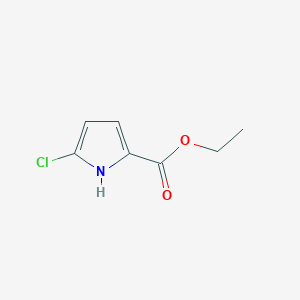
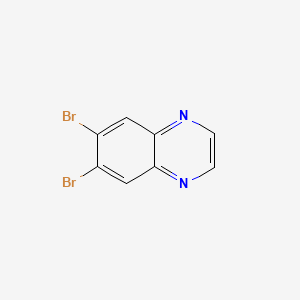
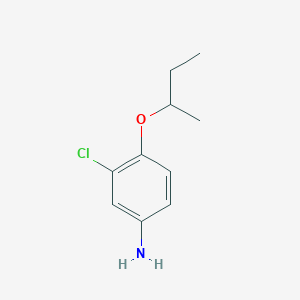
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
